molecular formula C11H17Br B8362528 1-Bromotricyclo[4.3.1.12,5]undecane

1-Bromotricyclo[4.3.1.12,5]undecane

Cat. No.: B8362528
M. Wt: 229.16 g/mol
InChI Key: HDBJTVLEJFPSFF-UHFFFAOYSA-N
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Description

1-Bromotricyclo[4.3.1.12,5]undecane is a useful research compound. Its molecular formula is C11H17Br and its molecular weight is 229.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

1-bromotricyclo[4.3.1.12,5]undecane

InChI

InChI=1S/C11H17Br/c12-11-5-1-2-9(7-11)8-3-4-10(11)6-8/h8-10H,1-7H2

InChI Key

HDBJTVLEJFPSFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(C3CCC2C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.0 Gram (4.8 millimoles) of tricyclo [4.3.1.12,5 ] undecane is added to 2 ml (38.7 millimoles) of liquid bromine and the entirety is stirred at room temperature for 17 hours. The reaction mixture is added slowly to a cooled, saturated solution of sodium hydrogensulfite under stirring to decompose excess bromine. The aqueous solution is subjected to two extractions each with 20 ml of carbon tetrachloride and the combined extracts are dried with magnesium sulfate. Carbon tetrachloride is distilled out and the residue (1.9 g) is distilled under reduced pressure to collect a fraction boiling at 96°-8° C./2mmHg. Colorless crystals having a melting point of 57.5°-58.5° C. are thus obtained.
Name
tricyclo [4.3.1.12,5 ] undecane
Quantity
4.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
2 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Six milliliters (78 millimoles) of thionyl bromide are added to 20 ml of a solution of 5.36 g (32 millimoles) of tricyclo [4.3.1.12,5 ] undecane-1-ol in dry benzene and the entirety is refluxed for 1.5 hours. The reaction mixture is concentrated under reduced pressure and there is further added 20 ml of dry benzene. Reduced pressure concentration is repeated to distill out the excess thionyl chloride completely. The residue is distilled under reduced pressure to collect a fraction boiling at 96°-8° C./2mmHg. Thus 4.53 g (yield 61.3%) of 1-bromotricyclo [4.3.1.12,5 ] undecane are obtained. After cooling, colorless crystals having a melting point of 57.7°-58.5° C. are obtained. The properties of this product are the same as those shown in Example 1.
Quantity
78 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tricyclo [4.3.1.12,5 ] undecane-1-ol
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1.0 Gram (4.8 millimoles) of tricyclo [4.3.1.12,5 ] undecane is added to 2 ml (38.7 millimoles) of liquid bromine and the whole is stirred at room temperature for 17 hours. The reaction mixture is added slowly to a cooled saturated solution of sodium hydrogensulfite under stirring to remove excess bromine. The aqueous solution is extracted twice, each time with 20 ml of carbon tetrachloride, and the combined extracts are dried with magnesium sulfate. Carbon tetrachloride is distilled out and the residue (1.9 g) is distilled under reduced pressure to collect a fraction boiling at 96°-8° C/2mmHg to obtain 1.0 g (yield 65.5%) of 1-bromotricyclo [4.3.1.12,5 ] undecane. Upon cooling, white crystals of a melting point of 57.5° to 58.5° C are obtained.
Name
tricyclo [4.3.1.12,5 ] undecane
Quantity
4.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
2 mL
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 20 ml (387 m mole) of liquid bromine was added 10 g (48 m mole) of tricyclo[4.3.1.12,5 ]undecane and the resulting mixture was stirred at room temperature for 17 hours. To a cooled saturated sodium hydrogen sulfite solution was added dropwise with stirring the reaction mixture to remove excess bromine. This aqueous solution was extracted twice with a portion of 200 ml of carbon tetrachloride, and the extract was dried over magnesium sulfate. The carbon tetrachloride was evaporated to obtain 19 g of the residue, which was distilled under reduced pressure, and the fraction having a boiling point of 96° to 98° C./2 mmHg was collected. This was a colorless crystalline material having a melting point of 57.5° to 58.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tricyclo[4.3.1.12,5 ]undecane
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

1.0 Gram (4.8 millimoles) of tricyclo [4.3.1.12,5 ] undecane is added to 2 ml (38.7 millimiles) of liquid bromine and the mixture is stirred at room temperature for 17 hours. The reaction mixture is added slowly to a cooled saturated solution of sodium hydrogensulfite under stirring to remove excess bromine. The aqueous solution is extracted twice, each time with 20 ml of carbon tetrachloride and the extract is dried with magnesium sulfate. Carbon tetrachloride is distilled off and the residue (1.9 g) is distilled under reduced pressure to collect a fraction boiling at 96°-8° C/2mmHg . 1.0 Gram (yield: 65.5%) of 1-bromotricyclo [4.3.1.12,5 ] undecane is thus obtained. Upon cooling, white crystals having a melting point of 57.5°-58.5° C are obtained.
Name
tricyclo [4.3.1.12,5 ] undecane
Quantity
4.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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